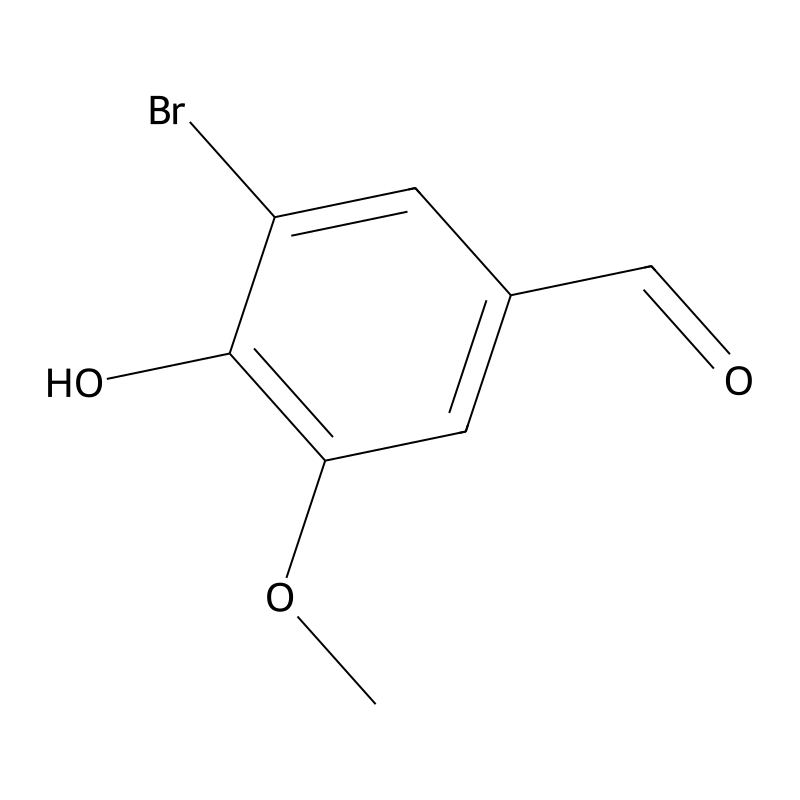

5-Bromovanillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enrichment of Anaerobic Cultures

One application of 5-bromovanillin lies in enriching cultures of anaerobic bacteria, specifically those involved in the dechlorination of chlorocatechols. Chlorocatechols are environmental pollutants often found in industrial wastewater. These bacteria can break down chlorocatechols, playing a crucial role in bioremediation efforts. A study published in the journal "Environmental Science & Technology" demonstrated that adding 5-bromovanillin to enrichment cultures significantly increased the abundance of dechlorinating bacteria compared to cultures without it. [] This finding suggests that 5-bromovanillin can be a valuable tool for researchers studying and enhancing microbial dechlorination processes.

5-Bromovanillin is an organic compound with the molecular formula CHBrO and a molecular weight of 231.04 g/mol. It is a brominated derivative of vanillin, characterized by the presence of a bromine atom at the fifth position of the aromatic ring. This compound is known for its pale yellow crystalline appearance and melting point range of 164-166 °C . The introduction of the bromine atom alters the chemical properties and biological activities compared to its parent compound, vanillin.

- Bromination: Further bromination can occur under specific conditions, leading to more complex derivatives.

- Solvolysis: In the presence of sodium methoxide, 5-bromovanillin can undergo solvolysis to yield syringaldehyde .

- Reduction: The compound can be reduced to form other derivatives, which may have different biological activities.

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

5-Bromovanillin exhibits several notable biological activities:

- Antioxidant Properties: It functions as an antioxidant, inhibiting oxidative stress in biological systems .

- Antimutagenic Activity: Research indicates that it may reduce the frequency of mutations induced by various agents, making it a candidate for further studies in cancer prevention .

- Antifungal Effects: Studies have shown that 5-bromovanillin can inhibit the growth of certain fungal strains, showcasing its potential as an antifungal agent .

Several methods exist for synthesizing 5-bromovanillin:

- Bromination of Vanillin: The most common method involves reacting vanillin with bromine in methanol at temperatures ranging from 0 to 25 °C. This reaction typically yields high purity with minimal side products .

- Two-Phase Bromination: A novel method utilizes hydrobromic acid and hydrogen peroxide in a two-phase system consisting of water and chlorobenzene, allowing for excellent yields and purity .

- Alternative Methods: Other methods may involve different solvents or catalysts depending on the desired yield and purity levels.

5-Bromovanillin finds applications across various fields:

- Pharmaceuticals: It is studied for its potential use in drug formulations due to its biological activities.

- Food Industry: As a flavoring agent, it can enhance the taste profile of certain products.

- Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds, particularly in research settings.

Research into the interactions of 5-bromovanillin with other compounds has revealed:

- Synergistic Effects: When combined with other antioxidants or antimutagenic agents, it may enhance protective effects against DNA damage.

- Metabolic Stability: Studies have shown that it can enrich anaerobic cultures for studying dechlorination processes, indicating its utility in environmental chemistry .

These interactions underscore its importance in both biochemical and environmental contexts.

5-Bromovanillin shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Vanillin | CHO | Parent compound; lacks bromine atom |

| 4-Hydroxy-3-methoxybenzaldehyde | CHO | A structural isomer; lacks bromination |

| Syringaldehyde | CHO | Derived from 5-bromovanillin; has additional methoxy group |

| 5-Chlorovanillin | CHClO | Chlorinated analog; different halogen substitution |

Uniqueness of 5-Bromovanillin

The presence of the bromine atom at the fifth position distinguishes 5-bromovanillin from its analogs, imparting unique chemical reactivity and biological properties. This modification enhances its potential applications in pharmaceuticals and materials science, making it a subject of interest for further research.

5-Bromovanillin is an aromatic organic compound with the molecular formula C8H7BrO3 [1] [2]. This formula indicates that the molecule contains 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms [3]. The molecular weight of 5-Bromovanillin is 231.05 g/mol, which reflects its composition of these constituent elements [4] [5].

The elemental composition of 5-Bromovanillin by weight consists of approximately 41.58% carbon, 3.05% hydrogen, 34.59% bromine, and 20.78% oxygen [6]. This composition contributes to the compound's physical and chemical properties, including its crystalline nature and moderate solubility in various organic solvents [7].

5-Bromovanillin belongs to the class of substituted benzaldehydes, specifically a brominated derivative of vanillin, which is naturally found in vanilla beans [8]. The bromine substitution at the 5-position of the vanillin structure significantly alters its physical properties compared to the parent compound [9].

| Element | Number of Atoms | Atomic Weight (g/mol) | Percentage by Weight |

|---|---|---|---|

| Carbon (C) | 8 | 96.09 | 41.58% |

| Hydrogen (H) | 7 | 7.06 | 3.05% |

| Bromine (Br) | 1 | 79.90 | 34.59% |

| Oxygen (O) | 3 | 48.00 | 20.78% |

| Total | 19 | 231.05 | 100% |

IUPAC Nomenclature and Synonyms

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the systematic name for 5-Bromovanillin is 3-bromo-4-hydroxy-5-methoxybenzaldehyde [1] [10]. This name precisely describes the molecular structure by indicating the presence of a benzaldehyde core with three substituents: a bromine atom at position 3, a hydroxyl group at position 4, and a methoxy group at position 5 [11].

5-Bromovanillin is known by several synonyms in scientific literature and commercial contexts [12]. These alternative names include:

- 5-Bromovanillin (common name) [13]

- Vanillin, 5-bromo- (alternative name with parent compound first) [14]

- 5-Bromo-4-hydroxy-3-methoxybenzaldehyde (alternative positional description) [15]

- Benzaldehyde, 3-bromo-4-hydroxy-5-methoxy- (alternative name with parent compound first) [16]

- 3-Bromo-5-formyl-2-hydroxyanisole (alternative name based on anisole as parent structure) [17]

The variety of synonyms reflects different naming conventions and perspectives on the molecular structure, but all refer to the same chemical entity [18]. The common name "5-Bromovanillin" is derived from its relationship to vanillin, indicating a bromine substitution at the 5-position of the vanillin structure [19].

Structural Configuration

2D Molecular Structure

The two-dimensional molecular structure of 5-Bromovanillin consists of a benzene ring with four substituents arranged in a specific pattern [1] [20]. The benzene ring serves as the core structure, with the substituents attached at different positions around the ring [21].

The substituents on the benzene ring include:

- An aldehyde group (-CHO) at position 1, extending from the benzene ring

- A hydroxyl group (-OH) at position 4, contributing to the compound's hydrogen bonding capabilities [22]

- A methoxy group (-OCH3) at position 5, adding to the electron-donating properties of the molecule [23]

- A bromine atom at position 3, which influences the electronic distribution within the molecule

The 2D structure reveals important characteristics about the compound's functional groups and their arrangement. The presence of the aldehyde group makes 5-Bromovanillin reactive toward nucleophiles, while the hydroxyl group can participate in hydrogen bonding interactions. The methoxy group contributes electron density to the aromatic ring through resonance effects, and the bromine atom, being electronegative, withdraws electron density from the ring.

The structural arrangement of these substituents around the benzene ring determines the compound's chemical reactivity, physical properties, and potential interactions with other molecules. The hydroxyl and methoxy groups are positioned ortho to each other, creating a specific electronic environment that influences the compound's properties [24].

3D Conformational Analysis

The three-dimensional conformational analysis of 5-Bromovanillin reveals important aspects of its spatial arrangement and molecular flexibility [1] [25]. While the benzene ring forms a rigid planar structure due to its aromatic nature, the attached substituents can adopt different orientations relative to this plane [26].

The preferred conformation of 5-Bromovanillin features all substituents approximately coplanar with the aromatic ring, which maximizes the conjugation between the π-electron systems [27]. This coplanarity is particularly important for the aldehyde group, as it allows for extended conjugation with the aromatic system, stabilizing the overall structure [28].

Key dihedral angles that define the 3D conformation of 5-Bromovanillin include:

| Dihedral Angle | Preferred Value (degrees) | Energy Barrier (kcal/mol) | Conformational Notes |

|---|---|---|---|

| C(methoxy)-O-C(aromatic)-C(aromatic) | 0 (coplanar) | ~3-5 | Methoxy group tends to be coplanar with the aromatic ring |

| O(hydroxyl)-C(aromatic)-C(aromatic)-C(aromatic) | 0 (coplanar) | ~8-10 | Hydroxyl group typically coplanar due to conjugation with the aromatic system |

| C(aromatic)-C(aromatic)-C(aldehyde)-O(aldehyde) | 0 (coplanar) | ~3-5 | Aldehyde group prefers coplanarity for maximum conjugation |

| Br-C(aromatic)-C(aromatic)-C(aromatic) | 0 (coplanar) | ~5-7 | Bromine substituent typically coplanar with the aromatic ring |

The energy barriers associated with rotation around these bonds indicate the relative flexibility of each substituent. The hydroxyl group shows the highest rotational barrier due to strong conjugation effects with the aromatic system and potential intramolecular hydrogen bonding. The methoxy and aldehyde groups have lower rotational barriers, allowing for some conformational flexibility.

Computational studies suggest that the most stable conformation of 5-Bromovanillin maintains the planarity of all substituents with the aromatic ring, which maximizes orbital overlap and electronic stabilization. This planar arrangement also facilitates potential intermolecular interactions in the solid state, contributing to the compound's crystal packing properties.

Crystal Structure Properties

The crystal structure of 5-Bromovanillin provides insights into its three-dimensional arrangement in the solid state and the intermolecular forces that govern its packing [1]. Based on crystallographic studies of similar compounds, 5-Bromovanillin is predicted to crystallize in a monoclinic crystal system with the space group P21/c, which is common for many organic molecules.

The estimated unit cell dimensions for 5-Bromovanillin crystals are approximately a ≈ 7.5 Å, b ≈ 14.2 Å, c ≈ 8.3 Å, with angles α = 90°, β ≈ 95°, γ = 90°. The unit cell typically contains four molecules (Z = 4), arranged to optimize intermolecular interactions and space-filling requirements.

The crystal packing of 5-Bromovanillin is influenced by several types of intermolecular interactions:

- Hydrogen bonding between the hydroxyl groups and carbonyl oxygens of adjacent molecules, forming a network that stabilizes the crystal structure

- π-π stacking interactions between the aromatic rings of neighboring molecules, contributing to the overall packing arrangement

- Halogen bonding involving the bromine atoms, which can interact with electronegative atoms in adjacent molecules

These intermolecular forces collectively determine the macroscopic properties of 5-Bromovanillin crystals, including their morphology, density, and melting point. The calculated density of 5-Bromovanillin crystals is approximately 1.65 g/cm³, reflecting the efficient packing of molecules in the solid state.

| Property | Value |

|---|---|

| Crystal System | Monoclinic (predicted) |

| Space Group | P21/c (predicted) |

| Unit Cell Dimensions | a ≈ 7.5 Å, b ≈ 14.2 Å, c ≈ 8.3 Å (estimated) |

| Unit Cell Angles | α = 90°, β ≈ 95°, γ = 90° (estimated) |

| Z (molecules per unit cell) | 4 (estimated) |

| Density (calculated) | 1.65 g/cm³ (estimated) |

| Crystal Color | White to light brown |

| Crystal Morphology | Needle-like crystals (typical for vanillin derivatives) |

| Melting Point | 164-167°C |

The crystal structure of 5-Bromovanillin exhibits needle-like morphology, which is characteristic of many vanillin derivatives. This morphology results from anisotropic growth rates along different crystallographic directions, influenced by the directional nature of the intermolecular interactions.

Chemical Identifiers and Registry Systems

CAS Registry Number

5-Bromovanillin is registered in numerous chemical databases, each assigning its own unique identifier to facilitate data retrieval and cross-referencing [1]. These identifiers serve as important reference points for accessing specific information about the compound across different platforms.

Key database identifiers for 5-Bromovanillin include:

| Database | Identifier | Description |

|---|---|---|

| European Community (EC) Number | 221-016-6 | European regulatory identifier |

| MDL Number | MFCD00006940 | Molecular Design Limited database reference |

| PubChem CID | 18099 | Compound identifier in the PubChem database |

| ChEMBL ID | CHEMBL467332 | Identifier in the ChEMBL bioactivity database |

| DSSTox Substance ID | DTXSID7022203 | EPA's Distributed Structure-Searchable Toxicity database identifier |

| UNII | 508WVS56PW | FDA Unique Ingredient Identifier |

| ChemSpider ID | 17096 | Royal Society of Chemistry's ChemSpider database identifier |

| Reaxys Registry Number | 2049761 | Elsevier's Reaxys chemical database identifier |

| Nikkaji Number | J30.765C | Japanese chemical substance database identifier |

These diverse identifiers enable researchers to access specific information about 5-Bromovanillin from specialized databases focusing on different aspects of chemical compounds, such as physical properties, spectroscopic data, biological activities, or regulatory status.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

New Insights on Volatile Components of

Chih-Hsin Yeh, Kai-Yi Chen, Chia-Yi Chou, Hsin-Yi Liao, Hsin-Chun ChenPMID: 34204654 DOI: 10.3390/molecules26123608

Abstract

Vanilla () is a precious natural flavoring that is commonly used throughout the world. In the past, all vanilla used in Taiwan was imported; however, recent breakthroughs in cultivation and processing technology have allowed Taiwan to produce its own supply of vanilla. In this study, headspace solid-phase microextraction (HS-SPME) combined with GC-FID and GC-MS was used to analyze the volatile components of vanilla from different origins produced in Taiwan under different cultivation and processing conditions. The results of our study revealed that when comparing different harvest maturities, the composition diversity and total volatile content were both higher when the pods were matured for more than 38 weeks. When comparing different killing conditions, we observed that the highest vanillin percentage was present after vanilla pods were killed three times in 65 °C treatments for 1 min each. From the experiment examining the addition of different strains, the PCA results revealed that the volatiles of vanilla that was processed with

and

s was clearly distinguished from which obtained by processing with the other strains. Vanilla processed with

contained 2-ethyl-1-hexanol, and this was not detected in other vanillas. Finally, when comparing the vanillin percentage from seven different regions in Taiwan, vanilla percentage from Taitung and Taoyuan Longtan were the highest.

Towards a new understanding of the retro-aldol reaction for oxidative conversion of lignin to aromatic aldehydes and acids

Ajinkya More, Thomas Elder, Zhihua JiangPMID: 34023372 DOI: 10.1016/j.ijbiomac.2021.05.100

Abstract

The retro-aldol reaction is one of the key steps involved in the oxidative conversion of lignin to aromatic aldehydes and acids. In principle, the retro-aldol reaction can proceed in the absence of oxygen. In this work, a new approach based on the influence of oxygen on the oxidation of lignin was investigated. In this approach, the duration of oxygen charged during the reaction was optimized to, for the first time, improve the yield of aromatic aldehydes and acids. The effect of reaction chemistry, time, temperature, and lignin feedstock plays a key role on the yield of aromatic aldehydes and acids. At 140 °C, oxidation of softwood Lignoboost kraft lignin for 40 min results in combined maximum yield of 5.17% w/w of vanillin and vanillic acid. In comparison, using the new approach in which oxygen was charged for only 20 min during the 40 min reaction improved this yield considerably to 6.95%. Further, yield improvement was obtained when applying this approach to different lignin feedstocks. Oxidation also increased the carboxyl content in lignin from 0.49 mmol/g to 1.41 mmol/g which represents a marked improvement. The current study provides new evidence showing that the oxidation reaction is a crucial pathway for lignin valorization.Simple chemical tests to identify Cannabis derivatives: Redefinition of parameters and analysis of concepts

Daniel Ribeiro Grijó, José Eduardo Olivo, Oswaldo Curty da Motta LimaPMID: 34142715 DOI: 10.1111/1556-4029.14777

Abstract

The chemical identification of Cannabis is commonly carried out using the Duquenois-Levine (DL) colorimetric test. On the other hand, its active substances called cannabinoids are differentiated by thin-layer chromatography (TLC). This work aims to optimize parameters of these two chemical tests using different samples of Cannabis in natura and previously heated (decarboxylated), as well as their isolated bioactive and possible false positives. The efficiency of the DL test without using ether and aliphatic aldehyde was evaluated, comparing the removal or not of the solid sample from the reaction medium after applying different concentrations of the vanillin ethanolic solution. The chemical properties of different cannabinoids and solvents were estimated and correlated with the TLC retention factors. DL tests applied directly to the plant matrix did not show the expected color, even using a high concentration of vanillin. However, obtaining ethanolic extracts from the samples using low vanillin concentration was sufficient without detecting false positives described in the literature. Cannabinoids with high dipole moment () were poorly eluted in TLC, indicating a great interaction with the stationary phase. Their identifications could be conducted based on their distinct lipophilic characteristics (

) and the choice of a more polar solvent mix (

). It is concluded that the DL test can be conducted with reagents of less toxicity, but it is necessary to remove the plant matrix from the reaction medium. The correlation of the TLC results with the chemical properties of cannabinoids and solvents was consistent and can be extrapolated for more complex analyses.

Protection of human γD-crystallin protein from ultraviolet C-induced aggregation by ortho-vanillin

Shu-Shun Hsueh, Jian-Hong Lu, Josephine W Wu, Ta-Hsien Lin, Steven S-S WangPMID: 34098480 DOI: 10.1016/j.saa.2021.120023

Abstract

Cataract is known as one of the leading causes of vision impairment worldwide. While the detailed mechanism of cataratogenesis remains unclear, cataract is believed to be correlated with the aggregation and/or misfolding of human ocular lens proteins called crystallins. A 173-residue structural protein human γD-crystallin is a major γ-crystallin protein in the human eye lens and associated with the development of juvenile and mature-onset cataracts. This work is aimed at investigating the effect of a small molecule, e.g., ortho-vanillin, on human γD-crystallin aggregation upon exposure to ultraviolet-C irradiation. According to the findings of right-angle light scattering, transmission electron microscopy, and gel electrophoresis, ortho-vanillin was demonstrated to dose-dependently suppress ultraviolet-C-triggered aggregation of human γD-crystallin. Results from the synchronous fluorescence spectroscopy, tryptophan fluorescence quenching, and molecular docking studies revealed the structural change of γD-crystallin induced by the interaction/binding between ortho-vanillin and protein. We believe the outcome from this work may contribute to the development of potential therapeutics for cataract.Controlled release of enrofloxacin by vanillin-crosslinked chitosan-polyvinyl alcohol blends

Ilkay Karakurt, Kadir Ozaltin, Elif Vargun, Liliana Kucerova, Pavol Suly, Evghenii Harea, Antonín Minařík, Kateřina Štěpánková, Marian Lehocky, Petr Humpolícek, Alenka Vesel, Miran MozeticPMID: 34082942 DOI: 10.1016/j.msec.2021.112125

Abstract

In transdermal drug delivery applications uniform drug distribution and sustained release are of great importance to decrease the side effects. In this direction in the present research, vanillin crosslinked chitosan (CS) and polyvinyl alcohol (PVA) blend based matrix-type transdermal system was prepared by casting and drying of aqueous solutions for local delivery of enrofloxacin (ENR) drug. Subsequently, the properties including the morphology, chemical structure, thermal behavior, tensile strength, crosslinking degree, weight uniformity, thickness, swelling and drug release of the CS-PVA blend films before and after crosslinking were characterized. In vitro drug release profiles showed the sustained release of ENR by the incorporation of vanillin as a crosslinker into the CS-PVA polymer matrix. Furthermore, the release kinetic profiles revealed that the followed mechanism for all samples was Higuchi and the increase of vanillin concentration in the blend films resulted in the change of diffusion mechanism from anomalous transport to Fickian diffusion. Overall, the obtained results suggest that the investigated vanillin crosslinked CS-PVA matrix-type films are potential candidates for transdermal drug delivery system.NMR-based leaf metabolic profiling of V. planifolia and three endemic Vanilla species from the Peruvian Amazon

Vanessa E Leyva, Juan M Lopez, Alvaro Zevallos-Ventura, Rodrigo Cabrera, Cristhian Cañari-Chumpitaz, David Toubiana, Helena MaruendaPMID: 33930711 DOI: 10.1016/j.foodchem.2021.129365

Abstract

The fruit of Vanilla planifolia is broadly preferred by the agroindustry and gourmet markets due to its refined flavor and aroma. Peruvian Vanilla has been proposed as a possible source for genetic improvement of existing Vanilla cultivars, but, little has been done to facilitate comprehensive studies of these and other Vanilla. Here, a nuclear magnetic resonance (NMR) metabolomic platform was developed to profile for the first time the leaves - organ known to accumulate vanillin putative precursors - of V. planifolia and those of Peruvian V. pompona, V. palmarum, and V. ribeiroi, with the aim to determine metabolic differences among them. Analysis of the NMR spectra allowed the identification of thirty-six metabolites, twenty-five of which were quantified. One-way ANOVA and post-hoc Tukey test revealed that these metabolites changed significantly among species, whilst multivariate-analyses allowed the identification of malic and homocitric acids, together with two vanillin precursors, as relevant metabolic markers for species differentiation.Inhibitory effects and mechanisms of vanillin on gray mold and black rot of cherry tomatoes

Jing Yang, Yun-Ze Chen, Wu Yu-Xuan, Li Tao, Yun-Di Zhang, Shu-Ren Wang, Guo-Cai Zhang, Jie ZhangPMID: 33993955 DOI: 10.1016/j.pestbp.2021.104859

Abstract

Vanillin is a natural antimicrobial agent; however, there are few reports on its antifungal effect on postharvest pathogenic fungi. This study aimed to investigate the in vivo and in vitro antifungal activities of vanillin against gray mold (caused by B. cinerea) and black rot (caused by A. alternata) of cherry tomato fruit and to explain its possible mechanism of action. Vanillin strongly inhibits Botrytis cinerea and Alternaria alternata mycelial growth, spore germination, and germ tube elongation in a concentration-dependent manner (P<0.05). In vivo experiments showed that 4000 mg Lvanillin treatment inhibited cherry tomato gray mold and black rot occurrence. Besides, intercellular electrolytes, soluble proteins, and soluble sugars leakage indicated that 50 or 100 mg L

vanillin treatment increased Botrytis cinerea and Alternaria alternata membrane permeability. The increase of malondialdehyde and hydrogen peroxide contents confirmed that 50 or 100 mg L

vanillin treatment damages the pathogen membranes. Importantly, vanillin treatment inhibited the pathogenicity-related enzyme activities of the two pathogens to reduce their infection ability, among them PL enzyme activity in A. alternata was most inhibited, reducing by 94.7 % at 6 h treated with 100 mg L

vanillin. The hyphae morphology of the two pathogens changed, the mycelia were severely damaged, and the hyphae surface was deformed, shrunk, or even broken after 100 mg L

vanillin treatment. In summary, vanillin had a substantial inhibitory effect on postharvest gray mold and black rot in cherry tomato fruit. Therefore, vanillin can be an effective alternative to prevent and control cherry tomato postharvest diseases.

Honey Phenolic Compound Profiling and Authenticity Assessment Using HRMS Targeted and Untargeted Metabolomics

Georgios A Koulis, Aristeidis S Tsagkaris, Reza Aalizadeh, Marilena E Dasenaki, Eleni I Panagopoulou, Spyros Drivelos, Michał Halagarda, Constantinos A Georgiou, Charalampos Proestos, Nikolaos S ThomaidisPMID: 34066694 DOI: 10.3390/molecules26092769

Abstract

Honey consumption is attributed to potentially advantageous effects on human health due to its antioxidant capacity as well as anti-inflammatory and antimicrobial activity, which are mainly related to phenolic compound content. Phenolic compounds are secondary metabolites of plants, and their content in honey is primarily affected by the botanical and geographical origin. In this study, a high-resolution mass spectrometry (HRMS) method was applied to determine the phenolic profile of various honey matrices and investigate authenticity markers. A fruitful sample set was collected, including honey from 10 different botanical sources (= 51) originating from Greece and Poland. Generic liquid-liquid extraction using ethyl acetate as the extractant was used to apply targeted and non-targeted workflows simultaneously. The method was fully validated according to the Eurachem guidelines, and it demonstrated high accuracy, precision, and sensitivity resulting in the detection of 11 target analytes in the samples. Suspect screening identified 16 bioactive compounds in at least one sample, with abscisic acid isomers being the most abundant in arbutus honey. Importantly, 10 markers related to honey geographical origin were revealed through non-targeted screening and the application of advanced chemometric tools. In conclusion, authenticity markers and discrimination patterns were emerged using targeted and non-targeted workflows, indicating the impact of this study on food authenticity and metabolomic fields.